molecular formula C38H47NO6 B15088492 2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-(octadecanoylamino)benzoic acid

2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-(octadecanoylamino)benzoic acid

Cat. No.: B15088492
M. Wt: 613.8 g/mol
InChI Key: XKFGZSAKZAPLGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Octadecanoylamino)fluorescein typically involves the reaction of fluorescein with octadecanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with scaling up of the reaction and purification processes to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Octadecanoylamino)fluorescein can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The amide group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the amide group under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the fluorescein moiety.

    Reduction: Reduced forms of the fluorescein structure.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

Chemistry: 5-(Octadecanoylamino)fluorescein is used as a fluorescent probe to study lipid membranes and their dynamics .

Biology: In biological research, it is employed to monitor membrane lipid behavior and to study cell membrane dynamics through fluorescence recovery after photobleaching (FRAP) techniques .

Medicine: The compound is used in medical research to investigate cellular processes and to track the movement of lipids within cell membranes.

Industry: In industrial applications, it is used in the development of fluorescent dyes and markers for various analytical techniques.

Mechanism of Action

Mechanism: 5-(Octadecanoylamino)fluorescein exerts its effects through its fluorescent properties. When exposed to light of a specific wavelength, it emits fluorescence, which can be detected and measured. This property allows it to be used as a probe to study the behavior of lipids in cell membranes .

Molecular Targets and Pathways: The compound targets lipid molecules within cell membranes, allowing researchers to study lipid mobility and distribution. It is particularly useful in fluorescence recovery after photobleaching (FRAP) experiments, where the recovery of fluorescence after photobleaching provides insights into lipid dynamics .

Comparison with Similar Compounds

Uniqueness: 5-(Octadecanoylamino)fluorescein is unique due to its specific lipid chain length, which influences its interaction with lipid membranes and its fluorescence properties. This makes it particularly useful for studying specific aspects of membrane dynamics that other compounds may not address as effectively .

Properties

Molecular Formula

C38H47NO6

Molecular Weight

613.8 g/mol

IUPAC Name

2-(3-hydroxy-6-oxoxanthen-9-yl)-5-(octadecanoylamino)benzoic acid

InChI

InChI=1S/C38H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-36(42)39-27-18-21-30(33(24-27)38(43)44)37-31-22-19-28(40)25-34(31)45-35-26-29(41)20-23-32(35)37/h18-26,40H,2-17H2,1H3,(H,39,42)(H,43,44)

InChI Key

XKFGZSAKZAPLGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O

Origin of Product

United States

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